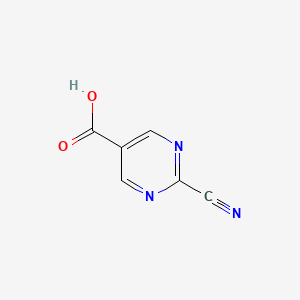

2-Cyanopyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCITSSHGGYVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine-5-carboxylic acid is a specialized heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring both a cyano and a carboxylic acid group on a pyrimidine scaffold, presents a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of the known and extrapolated chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a particular focus on its emerging role as a building block for protein degraders.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, forming the core of numerous pharmaceuticals. The strategic functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound (IUPAC Name: this compound) is a bifunctional pyrimidine derivative that has garnered attention as a valuable intermediate in organic synthesis and medicinal chemistry. The presence of an electron-withdrawing cyano group at the 2-position and a carboxylic acid at the 5-position imparts distinct reactivity to the pyrimidine ring, making it a versatile synthon for creating diverse chemical libraries. Notably, this compound has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1115962-72-5 | [2][3][4][5][6] |

| Molecular Formula | C₆H₃N₃O₂ | [2][3][4][5][6] |

| Molecular Weight | 149.11 g/mol | [2][3][4][5][6] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically ≥97% | [3][4][6] |

| Storage | Room temperature | [6] |

Synthesis of this compound

A feasible forward synthesis could involve the following key transformations:

-

Formation of a pyrimidine-5-carboxylate core: This can be achieved through various condensation reactions. For instance, the reaction of a suitable amidine with a functionalized three-carbon unit.[7]

-

Introduction of the 2-cyano group: The cyano group can be introduced at the 2-position of the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfone.[8] A common method involves the oxidation of a 2-methylthio group to a methylsulfone, which is then displaced by a cyanide salt.[8]

-

Hydrolysis of an ester precursor: The carboxylic acid functionality can be obtained by the hydrolysis of a corresponding ester, which is often used as a protecting group during the synthesis.

The following diagram illustrates a potential synthetic workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Cyanation of a 2-Methylsulfonylpyrimidine

This protocol is adapted from the synthesis of related 2-cyanopyrimidines and illustrates a key step in the proposed synthesis.[8]

Materials:

-

2-Methylsulfonylpyrimidine-5-carboxylate precursor

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve the 2-methylsulfonylpyrimidine-5-carboxylate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of the cyanide salt (typically 1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 2-cyanopyrimidine-5-carboxylate.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the electron-deficient nature of the pyrimidine ring.

Hydrolysis of the Cyano Group

The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This reaction transforms the molecule into pyrimidine-2,5-dicarboxylic acid or 2-carboxamide-5-carboxylic acid, respectively. The hydrolysis of cyanopyridines, a related class of compounds, is well-documented and proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack of water.[9][10] A similar mechanism is expected for this compound.

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the cyano group.

Decarboxylation

The carboxylic acid group at the 5-position can be removed through decarboxylation, typically by heating the compound. The ease of decarboxylation of pyridine and pyrimidine carboxylic acids is dependent on the position of the carboxyl group. For pyrimidine-2-carboxylic acid, decarboxylation is proposed to proceed through a Hammick-type mechanism involving the formation of a zwitterionic intermediate.[2][11] While the 5-position is less activated for this specific mechanism, decarboxylation of this compound to yield 2-cyanopyrimidine is a plausible reaction under thermal conditions.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions are crucial for incorporating this molecule into larger structures, for instance, in the synthesis of PROTACs where the carboxylic acid can serve as a handle for linker attachment.

Nucleophilic Aromatic Substitution

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the absence of a good leaving group on the ring (other than the potentially displaceable cyano group under specific conditions) limits this type of reactivity. The cyano group itself can be displaced by strong nucleophiles in some 2-cyanopyrimidine systems, a reaction known as decyanative cross-coupling.[12]

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Pyrimidine C-H protons | δ 8.5 - 9.5 ppm |

| Carboxylic acid O-H proton | δ 10 - 13 ppm (broad) | |

| ¹³C NMR | Pyrimidine C atoms | δ 140 - 170 ppm |

| Cyano C atom | δ 115 - 120 ppm | |

| Carboxylic acid C=O | δ 160 - 175 ppm | |

| IR | Carboxylic acid O-H stretch | 2500 - 3300 cm⁻¹ (broad) |

| Cyano C≡N stretch | 2220 - 2260 cm⁻¹ (sharp, medium) | |

| Carbonyl C=O stretch | 1680 - 1720 cm⁻¹ (strong) | |

| Aromatic C=N and C=C stretches | 1400 - 1600 cm⁻¹ |

Applications in Drug Discovery and Development

The primary interest in this compound stems from its potential as a versatile building block in medicinal chemistry.

Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is classified as a protein degrader building block,[6] suggesting its utility in the synthesis of PROTACs. The carboxylic acid functionality provides a convenient attachment point for the linker, while the cyanopyrimidine core can be incorporated into either the target-binding ligand or the E3 ligase ligand.

Caption: General structure of a PROTAC, highlighting the role of linker chemistry.

Synthesis of Bioactive Molecules

The pyrimidine scaffold is a common feature in a wide range of therapeutic agents, including kinase inhibitors and antivirals. The unique substitution pattern of this compound allows for the generation of novel derivatives with potentially interesting biological activities. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted before use. In general, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

This compound is an emerging chemical entity with significant potential in the field of drug discovery. While detailed experimental data on its properties are still sparse in the public domain, its structural features suggest a rich and versatile chemistry. Its role as a building block for protein degraders is particularly noteworthy and is likely to drive further investigation into its synthesis and reactivity. This guide provides a foundational understanding of this compound, based on available information and logical scientific extrapolation, to aid researchers in harnessing its potential for the development of novel therapeutics.

References

- Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797.

- Dunn, G. E., & Lawler, E. A. (1973). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 51(15), 2553-2558.

- Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.

- Wiley, R. H., & Yamamoto, Y. (1965). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 30(4), 1120–1123.

- Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- El-Gohary, N. S., & Shaaban, M. I. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4975.

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

-

ResearchGate. (2011). The hydrolysis process for 2-cyanopyrimidine to pymca. Retrieved from [Link]

-

American Chemical Society. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

-

ACS Publications. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

-

ACS Omega. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.

-

ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

-

ResearchGate. (2014). The hydrolysis process for 2-cyanopyrimidine to pymca. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

ResearchGate. (2001). Reactions of pyrimidinophanes and their acyclic analogs with electron-deficient substrates. Retrieved from [Link]

-

ResearchGate. (2018). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

National Institutes of Health. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]

-

De Gruyter. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]

-

ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

-

National Institutes of Health. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

-

Royal Society of Chemistry. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Retrieved from [Link]

-

ACS Publications. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrimidine core, substituted with both an electron-withdrawing cyano group and a carboxylic acid moiety, provides a unique scaffold for the synthesis of diverse and biologically active molecules. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed analytical methodologies, and its emerging applications in the pharmaceutical landscape.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from reaction kinetics to bioavailability.

Core Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 1115962-72-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₃N₃O₂ | [1][2][3][5][6][7] |

| Molecular Weight | 149.11 g/mol | [1][2][3][5][6][7] |

| IUPAC Name | This compound | [3][4] |

| InChI Key | GZCITSSHGGYVFC-UHFFFAOYSA-N | [4] |

| SMILES | N#CC1=NC=C(C(=O)O)C=N1 | [3] |

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, information from commercial suppliers and predictive models provides valuable insights. It is typically available as a solid, with some sources describing it as a yellow solid.[3]

Solubility: The presence of both a polar carboxylic acid group and a moderately polar pyrimidine ring suggests a nuanced solubility profile. It is expected to exhibit limited solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in aqueous bases.[9][10]

pKa: The acidity of the carboxylic acid group is a critical parameter influencing its behavior in biological systems. While an experimental pKa value is not available, it can be estimated based on the electronic effects of the pyrimidine ring and the cyano group. The electron-withdrawing nature of the pyrimidine ring and the cyano group is expected to lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid. Theoretical calculations and comparisons with structurally similar heteroaromatic carboxylic acids are necessary for a more precise estimation.[11][12][13][14][15]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring in the downfield region (typically δ 7-9 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.[3]

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbon of the cyano group is expected in the range of δ 115-125 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 160-175 ppm). The four distinct carbon atoms of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the substituents.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region will be due to the pyrimidine ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (149.11 g/mol ). Fragmentation patterns can provide further structural information.

Experimental Protocols

The following sections provide generalized, yet detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Protocol for Determination of Aqueous Solubility

Causality Behind Experimental Choices: The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The use of a buffer at a physiologically relevant pH is crucial for understanding the solubility behavior of an ionizable compound like a carboxylic acid.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

-

Equilibration:

-

Place the vial in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed to let the undissolved solid settle.

-

Alternatively, centrifuge the sample at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent (e.g., the buffer solution or a mobile phase for chromatography).

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted supernatant by interpolating from the calibration curve.

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Determination of pKa via Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a precise and direct method for determining the pKa of an acid. By monitoring the pH change upon the addition of a titrant of known concentration, the half-equivalence point, where pH equals pKa, can be accurately determined.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

-

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stirrer.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

-

Titration:

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

-

The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

-

Caption: Drug discovery workflow utilizing this compound as a starting scaffold.

Safety and Handling

This compound is classified as a hazardous substance. It is indicated as being toxic if swallowed, in contact with skin, or if inhaled. [4][16]Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator. [4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its unique combination of a pyrimidine core with cyano and carboxylic acid functionalities provides a versatile platform for the synthesis of novel bioactive molecules. While a comprehensive public database of its experimental physicochemical properties is still emerging, this guide provides a foundational understanding of its characteristics and the methodologies for their determination. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising scaffold.

References

-

Chen, I. T., & Lu, D. H. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(9), 1857–1865. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66616870, this compound. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

-

Liotta, C. L., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Taniguchi, M., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(11), 2243-2245. Retrieved from [Link]

-

Al-Gorany, A. S., & Al-Janabi, A. S. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 2(4), 1-6. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111568. Retrieved from [Link]

-

Saracino, G., et al. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. The Journal of Physical Chemistry A, 107(23), 4785–4791. Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.

- Google Patents. (n.d.). US7700605B2 - 2-cyano-pyrimidines and-triazines as cysteine protease inhibitors.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

Al-Hamidi, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(8), 1149. Retrieved from [Link]

-

Singh, R., et al. (2021). Microorganisms: A Potential Source of Bioactive Molecules for Antioxidant Applications. Antioxidants, 10(7), 1069. Retrieved from [Link]

- Google Patents. (n.d.). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

- Google Patents. (n.d.). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

Obregon, W. D., et al. (2022). Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. Pharmaceuticals, 15(10), 1222. Retrieved from [Link]

-

Gallego-Lleyda, A., et al. (2023). Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. Molecules, 28(18), 6696. Retrieved from [Link]

-

Jadhav, S. B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(11), 15007–15012. Retrieved from [Link]

- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.

-

Mehdi, A. B. A., et al. (2015). Five naturally bioactive molecules including two rhamnopyranoside derivatives isolated from the Streptomyces sp strain TN58. ResearchGate. Retrieved from [Link]

-

Lange, J., et al. (2014). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Zeitschrift für anorganische und allgemeine Chemie, 640(1), 153-160. Retrieved from [Link]

-

Bojic, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. ResearchGate. Retrieved from [Link]

-

R&D Discovery. (2024). Cyanobacterial Bioactive Compounds: Synthesis, Extraction, and Applications. R Discovery. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Retrieved from [Link]

-

Medscape. (n.d.). Journal of enzyme inhibition and medicinal chemistry. Retrieved from [Link]

-

El-Sayed, S. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 13(1), 16932. Retrieved from [Link]

Sources

- 1. This compound | C6H3N3O2 | CID 66616870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Cyanopyrimidines [mdpi.com]

- 3. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 4. This compound [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. capotchem.com [capotchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. This compound | 1115962-72-5 [chemicalbook.com]

- 9. 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 914208-17-6 [m.chemicalbook.com]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound [sigmaaldrich.com]

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. Within this class, 2-Cyanopyrimidine-5-carboxylic acid (CAS No. 1115962-72-5) has emerged as a key building block, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features offer a compelling combination of reactivity and rigidity, making it an attractive component for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

| Property | Value | Source |

| CAS Number | 1115962-72-5 | [1] |

| Molecular Formula | C₆H₃N₃O₂ | [1] |

| Molecular Weight | 149.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | N#CC1=NC=C(C(=O)O)C=N1 | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. The following proposed workflow leverages common starting materials and well-understood chemical transformations.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 2-Cyanopyrimidine-5-carboxylate

This step involves a nucleophilic aromatic substitution reaction to introduce the cyano group onto the pyrimidine ring.

-

To a solution of 2-chloro-pyrimidine-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium cyanide (KCN).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyanopyrimidine-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution by solvating the potassium cation.

-

Heating is necessary to overcome the activation energy of the reaction.

-

An inert atmosphere prevents unwanted side reactions.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid. A patent describing the hydrolysis of a similar compound, 2-cyanopyridine, provides a basis for this procedure.[2]

-

Dissolve the 2-cyanopyrimidine-5-carboxylate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH that precipitates the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Self-Validating System:

-

The progress of both reaction steps can be rigorously monitored by chromatographic and spectroscopic techniques (TLC, HPLC, LC-MS).

-

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with expected values.

The Pivotal Role in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[][5]

This compound as a Rigid Linker Element

The structural rigidity of the linker is a key determinant of a PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[3][6] Flexible linkers, such as long alkyl or PEG chains, can adopt numerous conformations, some of which may not be conducive to ternary complex formation. In contrast, rigid linkers can pre-organize the two ligands in a favorable orientation, reducing the entropic penalty of complex formation and enhancing the PROTAC's potency and selectivity.

The pyrimidine ring of this compound provides a rigid scaffold that can be incorporated into PROTAC linkers.[6] The defined geometry of the pyrimidine ring restricts the conformational freedom of the linker, which can lead to improved pharmacokinetics and bioavailability.[6]

Caption: General structure of a PROTAC incorporating the pyrimidine scaffold.

Synthetic Utility in PROTAC Assembly

The carboxylic acid and cyano groups of this compound offer orthogonal handles for chemical modification, making it a versatile building block for PROTAC synthesis. The carboxylic acid can be readily activated and coupled with an amine-containing linker component or an E3 ligase ligand via amide bond formation. The cyano group can potentially be used for other chemical transformations if further elaboration of the linker is desired.

Potential Therapeutic Applications Based on the Cyanopyrimidine Scaffold

While there is limited information on the intrinsic biological activity of this compound itself, the broader class of cyanopyrimidine derivatives has shown significant promise in various therapeutic areas, particularly in oncology.

Kinase Inhibition

Numerous cyanopyrimidine derivatives have been investigated as potent kinase inhibitors. For instance, compounds with this scaffold have demonstrated dual inhibitory action against VEGFR-2 and HER-2, two key kinases involved in tumor angiogenesis and proliferation.[7] The structural insights from these studies can guide the design of novel kinase inhibitors using this compound as a starting point.

Modulation of Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. Novel cyanopyrimidine derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[8][9] The this compound core could be incorporated into new chemical entities designed to target these crucial cell survival pathways.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and storage. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its rigid pyrimidine core makes it an excellent candidate for incorporation into the linkers of PROTACs, where it can enhance the stability and efficacy of the resulting protein degraders. Furthermore, the broader family of cyanopyrimidine derivatives has demonstrated significant potential in oncology and other therapeutic areas. As the field of targeted protein degradation continues to expand, the demand for well-designed, rigid linker components is expected to grow, positioning this compound as a key tool for the development of the next generation of therapeutics. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Salahi, R., & Marzouk, M. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4994. [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

Gomaa, H. A. M., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Salahi, R., & Marzouk, M. (2025, March 25). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30(7), 1453. [Link]

-

Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

-

Gomaa, H. A. M., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Salahi, R., & Marzouk, M. (2025, March 25). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30(7), 1453. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, J. (2018). The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate. [Link]

- Google Patents. (2013). Method for preparing 2-cyanopyrimidine. (CN103145625A).

-

Scudellari, M. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(18), 8189-8203. [Link]

- Google Patents. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (CN103880757A).

- Google Patents. (2019). 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. (CN109467536A).

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Gaber, A. A., & Al-Salahi, R. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(3), FDD33. [Link]

- Google Patents. (1970). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. (US3523119A).

-

Brown, D. J., & Nagamatsu, T. (1977). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society, Perkin Transactions 1, 1585-1590. [Link]

-

Farghaly, T. A., Masaret, G. S., Muhammad, Z. A., & Harras, M. F. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3689. [Link]

-

Riemma, M., Schiattarella, M., Falco, A. C., Di Sarno, V., & Carotenuto, A. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6608. [Link]

- Google Patents. (2009). The synthetic method of 2-pyridine carboxylic acid. (CN101602715A).

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

-

Maple, H. J., & Clayton, J. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(10), e202200083. [Link]

-

Steinebach, C., Lindner, S., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 639722. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-25. [Link]

- Google Patents. (1998).

- Google Patents. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound. (CN110845426A).

Sources

- 1. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Structure & Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Cyanopyrimidine-5-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, analytical profile, reactivity, and applications, grounding its claims in established chemical principles and authoritative sources.

This compound (CAS No. 1115962-72-5) is a substituted pyrimidine, a class of aromatic N-heterocycles fundamental to biochemistry and pharmacology.[1] Its structure is characterized by a pyrimidine ring functionalized with a cyano (-C≡N) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position.

The arrangement of these functional groups imparts significant and distinct electronic properties to the molecule. The two nitrogen atoms within the pyrimidine ring, along with the strongly electron-withdrawing cyano group, render the aromatic system electron-deficient. This electronic character is a primary determinant of the molecule's reactivity and its interaction with biological targets. The carboxylic acid group provides a crucial synthetic handle for derivatization and can act as a hydrogen bond donor/acceptor or engage in ionic interactions, which is vital for molecular recognition in drug design.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1115962-72-5 | [3][4][5] |

| Molecular Formula | C₆H₃N₃O₂ | [3][4][6] |

| Molecular Weight | 149.11 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Yellow solid | [3] |

| SMILES | N#CC1=NC=C(C(=O)O)C=N1 | [3] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [3][7] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for atoms N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-1.2,0.5!"]; N3 [label="N", pos="-1.2,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"];

// Functional Group Atoms C_cyano [label="C", pos="-2.4,0.5!"]; N_cyano [label="N", pos="-3.4,0.5!", color="#4285F4"];

C_cooh [label="C", pos="2.4,-0.5!"]; O1_cooh [label="O", pos="3.0,0.2!", color="#EA4335"]; O2_cooh [label="O", pos="3.0,-1.2!", color="#EA4335"]; H_cooh [label="H", pos="3.8,-1.2!"];

H4[label="H", pos="0,-1.8!"]; H6[label="H", pos="2.0,0.8!"];

// Bonds in the ring edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds in the ring edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5;

// Functional group bonds edge [style=solid]; C2 -- C_cyano; C5 -- C_cooh; C_cooh -- O2_cooh; O2_cooh -- H_cooh; C4 -- H4; C6 -- H6;

edge [style=double]; C_cooh -- O1_cooh;

edge [style=solid, penwidth=2.0]; C_cyano -- N_cyano [style=triple];

// Labels lab [label="2-Cyanopyrimidine-\n5-carboxylic acid", pos="0,2.5!", fontsize=16, fontcolor="#202124"]; }

Caption: 2D Molecular Structure of this compound.

Spectroscopic Profile and Analytical Characterization

Confirming the identity and purity of this compound relies on standard analytical techniques. While specific experimental data for this exact compound is not widely published, a reliable spectroscopic profile can be predicted based on its constituent functional groups and data from closely related analogues like 2-cyanopyrimidine.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (H4, H6) | δ 9.0 - 9.5 ppm | Pyrimidine protons are deshielded by ring nitrogens and adjacent electron-withdrawing groups. |

| Carboxylic Acid Proton | δ > 12 ppm (broad) | Highly deshielded, exchangeable proton. | |

| ¹³C NMR | Cyano Carbon (-C≡N) | δ 115 - 120 ppm | Typical range for a nitrile carbon. |

| Carboxylic Carbon (-COOH) | δ 160 - 170 ppm | Characteristic chemical shift for a carboxylic acid. | |

| Aromatic Carbons | δ 120 - 165 ppm | Complex pattern influenced by nitrogen and substituent effects. | |

| IR Spec. | O-H Stretch (Carboxylic Acid) | ~3300 - 2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C≡N Stretch (Nitrile) | ~2240 cm⁻¹ | Strong, sharp peak typical for a nitrile group.[8] | |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | Strong absorption for the carbonyl group. | |

| C=N, C=C Stretch (Aromatic) | ~1570 - 1400 cm⁻¹ | Multiple bands corresponding to ring vibrations.[8] | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 149.02 | Corresponds to the molecular weight (C₆H₃N₃O₂). |

Generalized Protocol for Spectroscopic Analysis

This protocol outlines a self-validating workflow for acquiring the analytical data described above.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which solubilizes the acid and does not exchange with the -COOH proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

-

FTIR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis.

-

-

Data Acquisition:

-

NMR: Utilize a high-resolution spectrometer (≥400 MHz). Acquire a ¹H spectrum (16-32 scans) and a ¹³C spectrum (1024-4096 scans).

-

FTIR: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to enhance the signal-to-noise ratio.

-

MS: Use a mass spectrometer with an Electron Ionization (EI) source. A typical electron energy of 70 eV is used to generate a reproducible fragmentation pattern and a clear molecular ion peak.

-

-

Data Validation & Interpretation:

-

NMR: Confirm the presence of the expected number of protons and carbons. The splitting patterns and integration values in the ¹H spectrum should match the proposed structure.

-

FTIR: Verify the presence of key functional group stretches (O-H, C≡N, C=O). The absence of unexpected peaks validates sample purity.

-

MS: The observed molecular ion peak must match the calculated exact mass of the compound. Analyze the fragmentation pattern to further confirm the structure.

-

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines often involves the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents.[10] A plausible synthetic approach for this compound could involve building the pyrimidine ring with the desired substituents or their precursors already in place.

Caption: Conceptual synthesis and key reactivity pathways.

Causality in Reactivity

-

Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard amide coupling reactions (using reagents like HATU or EDCI) readily convert the acid into amides. This is a cornerstone of its use in medicinal chemistry, allowing it to be linked to other fragments, peptides, or linkers. Esterification can also be performed under acidic conditions. The carboxylate, formed under basic conditions, is a potent nucleophile and can participate in salt bridge formation with biological targets.[2]

-

Cyano Group: The nitrile is relatively stable but offers unique synthetic possibilities. Its strong electron-withdrawing effect enhances the reactivity of the pyrimidine ring toward nucleophiles. The nitrile itself can be hydrolyzed to a carboxylic acid (under harsh conditions) or reduced to a primary amine, providing an alternative point for diversification. This reactivity is analogous to that seen in 2-cyanopyridine derivatives, which are used for bioconjugation.[11]

-

Pyrimidine Ring: As an electron-deficient heterocycle, the ring is generally resistant to electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution (S_NAr), especially if a leaving group is present at the 4 or 6 positions. The inherent reactivity makes the pyrimidine core a stable and predictable scaffold in drug design.

Applications in Research and Drug Development

The molecular architecture of this compound makes it a valuable building block for creating complex, biologically active molecules.[12][13]

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and distinct chemical features make it an ideal fragment for screening against protein targets. The pyrimidine core can occupy specific pockets in an active site, while the carboxylic acid can be used to build out vectors towards other binding regions.

-

Protein Degraders (e.g., PROTACs): There is a growing interest in this molecule as a building block for protein degraders.[5] In this context, the carboxylic acid serves as the essential attachment point for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. The pyrimidine core acts as the warhead that binds to the target protein of interest.

Caption: Role as a building block in a hypothetical PROTAC.

-

Enzyme Inhibitors: Pyrimidine-carboxylic acid scaffolds are found in various enzyme inhibitors. For instance, related 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have been explored as potent Xanthine Oxidase inhibitors for treating hyperuricemia and gout.[14] The carboxylic acid often forms a critical salt bridge or hydrogen bond interaction with key residues (like Arginine or Lysine) in the enzyme's active site, anchoring the inhibitor for effective blockade.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Type | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][15] |

Self-Validating Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store the compound in a tightly closed container in a cool, dry place as recommended (0-8 °C).[3][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[15]

Conclusion

This compound is a strategically designed heterocyclic compound whose value lies in the precise arrangement of its functional groups. The electron-deficient pyrimidine core provides a stable and predictable scaffold, while the orthogonal reactivity of the cyano and carboxylic acid groups offers multiple avenues for synthetic elaboration. Its demonstrated utility as a building block, particularly in the synthesis of targeted protein degraders, positions it as a chemical of significant interest for professionals in drug discovery and advanced materials research. A thorough understanding of its structure, reactivity, and handling is paramount to unlocking its full potential.

References

- Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. (2025). ACS Publications.

- This compound | C6H3N3O2. (n.d.). PubChem.

- This compound 97% | CAS: 1115962-72-5. (n.d.). AChemBlock.

- 5-Cyanopyrimidine-2-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.

- Pyrimidine-2-carboxylic acid Safety Data Sheet. (2024). Sigma-Aldrich.

- 2-Cyanopyrimidine. (n.d.). Chem-Impex.

- Spectroscopic Profile of 2-Cyanopyrimidine: A Technical Guide. (2025). Benchchem.

- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (n.d.). RSC Publishing.

- Specifications of this compound. (n.d.). Capot Chemical.

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

- This compound | 1115962-72-5. (2025). ChemicalBook.

- This compound | CAS No. 1115962-72-5. (n.d.). Clearsynth.

- This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.

- 1115962-72-5|this compound. (n.d.). BLD Pharm.

- 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound | 1115962-72-5. (n.d.). Sigma-Aldrich.

- Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate.

- Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids. (2021). Semantic Scholar.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate.

- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate.

- 2-Chloro-pyrimidine-5-carboxylic acid. (n.d.). Chem-Impex.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 4. capotchem.com [capotchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C6H3N3O2 | CID 66616870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1115962-72-5|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum [chemicalbook.com]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Ascendant Therapeutic Potential of 2-Cyanopyrimidine-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, the 2-cyanopyrimidine-5-carboxylic acid framework has emerged as a particularly versatile platform for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and virology. Drawing upon field-proven insights, this document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The this compound core combines several key features that contribute to its appeal as a drug discovery scaffold. The pyrimidine ring is a well-established bioisostere for the purine base of ATP, enabling derivatives to effectively target the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] The 2-cyano group can act as a key hydrogen bond acceptor, enhancing binding affinity and selectivity for specific targets.[3] Furthermore, the 5-carboxylic acid moiety provides a convenient handle for synthetic diversification, allowing for the facile generation of amide and ester libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Anticancer Activity: Targeting Key Oncogenic Drivers

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.

Dual Inhibition of VEGFR-2 and HER2: A Synergistic Approach to Angiogenesis and Proliferation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5] Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers, driving aggressive tumor proliferation.[6][7] The dual inhibition of both VEGFR-2 and HER2 presents a powerful strategy to simultaneously block tumor angiogenesis and cell proliferation.

Recent studies on related cyanopyridone and pyridopyrimidine structures have shown that specific derivatives can exhibit potent dual inhibitory activity against both VEGFR-2 and HER2. For instance, certain non-fused cyanopyridones have demonstrated impressive IC50 values against both kinases, often outperforming standard-of-care agents in preclinical models.[3][8]

Table 1: Representative Anticancer and Kinase Inhibitory Activities of Cyanopyrimidine Derivatives

| Compound ID | Target Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 1.77 | VEGFR-2 | 0.217 | [3][8] |

| HER-2 | 0.168 | [8] | |||

| Compound B | HepG2 (Liver) | 2.71 | VEGFR-2 | - | [3] |

| Compound C | HCT-116 (Colon) | 3.94 | VEGFR-2 | 0.0554 | [9] |

| Compound D | Leukaemia | - | PI3Kδ | - | [10] |

| Compound E | A549 (Lung) | 0.452 | - | - | [11] |

Note: The compounds in this table are representative of the broader class of cyanopyrimidine and related derivatives and are included to illustrate the potential of this scaffold. Specific data for this compound derivatives should be generated through dedicated screening efforts.

VEGFR-2 and HER2 Signaling Pathways

The diagram below illustrates the signaling cascades initiated by VEGFR-2 and HER2, highlighting the points of intervention for dual inhibitors.

Caption: Dual inhibition of VEGFR-2 and HER2 signaling pathways.

Modulation of p38 MAPK and Aurora Kinase Pathways

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in cancer progression.[12][13][14] Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis.[15][16][17] Inhibitors of both p38 MAPK and Aurora kinases have shown promise as anticancer agents. The 2-cyanopyrimidine scaffold has been successfully employed in the design of potent inhibitors of both these kinase families.[18]

p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK signaling pathway.

Aurora Kinase in Cell Cycle Regulation

Caption: Role of Aurora A kinase in mitotic progression.

Antiviral Activity: A Frontier for 2-Cyanopyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of several approved antiviral drugs.[8] While the antiviral potential of this compound derivatives is a less explored area, the structural similarities to known antiviral agents suggest significant promise.

Potential as HIV Reverse Transcriptase Inhibitors

Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral therapy.[19][20] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drug rilpivirine, highlights the potential of pyrimidine-based scaffolds in this therapeutic area.[6]

Exploration as Hepatitis C and Influenza Virus Inhibitors

Hepatitis C virus (HCV) and influenza viruses represent significant global health challenges.[21][22] The HCV NS5B polymerase and influenza virus RNA-dependent RNA polymerase are attractive targets for antiviral drug development. Given the success of pyrimidine derivatives against other viral polymerases, the this compound scaffold warrants investigation for its potential to inhibit these critical viral enzymes.[23][24]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-Cyanopyrimidine-5-Carboxamides

The synthesis of 2-cyanopyrimidine-5-carboxamides can be achieved through a multi-step process starting from commercially available materials.

Caption: Synthetic workflow for 2-cyanopyrimidine-5-carboxamide derivatives.

Step-by-Step Methodology:

-

Synthesis of 2-Cyanopyrimidine: A common route involves the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide salt like potassium cyanide.[13][16][25]

-

Carboxylation: The 5-position of the 2-cyanopyrimidine ring can be carboxylated through various methods, such as lithiation followed by quenching with carbon dioxide.

-

Acid Chloride Formation: The resulting this compound is then converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[26]

-

Amide Coupling: The acid chloride is reacted with a diverse range of primary or secondary amines in the presence of a base to yield the final 2-cyanopyrimidine-5-carboxamide derivatives.[3][17][27][28]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against specific kinases.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent, typically DMSO.

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound in a kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or consumed ATP using a suitable detection method, such as a luminescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The demonstrated potential for potent and selective inhibition of key kinases, coupled with the synthetic tractability of the core structure, provides a strong foundation for future drug discovery efforts.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesis and screening of larger and more diverse libraries of 2-cyanopyrimidine-5-carboxamide and -ester derivatives to further explore the structure-activity landscape.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of lead compounds, including target engagement and downstream signaling effects.

-

Pharmacokinetic Optimization: A focus on improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

-

Exploration of Antiviral Potential: A systematic evaluation of the antiviral activity of these derivatives against a panel of clinically relevant viruses.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics with the potential to address significant unmet medical needs.

References

-

Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Acta Medica Croatica, 67(1), 47-53. [Link]

-

Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Molecules, 17(12), 14849-14869. [Link]

-

The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

-

Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]

-

p38 Signaling Pathway. Creative Diagnostics. [Link]

-

The SARs of carboxamides as potent anticancer agents. ResearchGate. [Link]

-

Cancer stem cells and HER2 positive breast cancer: The story so far. Genes & Diseases, 4(3), 114-123. [Link]

-

Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. European Journal of Organic Chemistry, 2019(44), 7338-7347. [Link]

- Preparation method of 2-chloro-5-cyanopyrimidine compound.

-

Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. ACS Omega, 6(51), 35849-35858. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 663937. [Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3687. [Link]

-

Compounds with anti-influenza activity. Future Virology, 10(2), 107-133. [Link]

- Preparation process of 2-cyano pyrimidine.

-

Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses, 7(10), 5225-5248. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1735-1752. [Link]

-

Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Journal of Biomedical Science, 30(1), 11. [Link]

-

Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 24(21), 3918. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 11(4), 456-462. [Link]

-

Novel Hepatitis C virus replicon inhibitors: Synthesis and structure-activity relationships of fused pyrimidine derivatives. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. ResearchGate. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(43), 7672-7675. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

- Method for preparing 2-cyanopyrimidine.

Sources

- 1. Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Formal Cross-Coupling of Amines and Carboxylic Acids - ChemistryViews [chemistryviews.org]

- 4. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridopyrimidines as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]